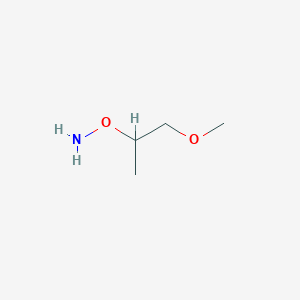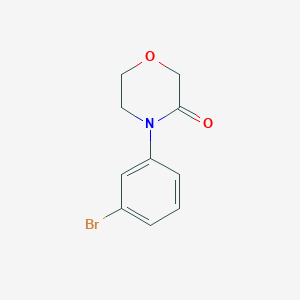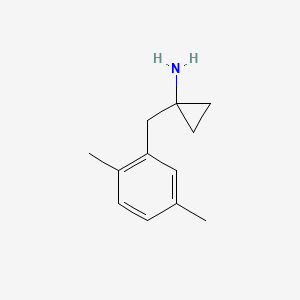
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
The synthesis of 4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Isopropoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition of the product. The general reaction scheme is as follows:
4-(2-Isopropoxyethoxy)butane-1-sulfonic acid+SOCl2→4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(2-Isopropoxyethoxy)butane-1-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified to create a variety of functionalized compounds.
Biology: It is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the sulfonyl chloride group can be a key functional group.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those that require sulfonamide or sulfonate ester functionalities.
Industry: It is used in the production of specialty chemicals and materials, including surfactants, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, which are important in many chemical and biological processes.
Comparaison Avec Des Composés Similaires
4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but with different reactivity and selectivity.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different electronic properties and reactivity compared to aliphatic sulfonyl chlorides.
4-Toluenesulfonyl chloride (p-TsCl): Another aromatic sulfonyl chloride commonly used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
Propriétés
Formule moléculaire |
C9H19ClO4S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
4-(2-propan-2-yloxyethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(2)14-7-6-13-5-3-4-8-15(10,11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
RYGJMWCGDGWOJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)

